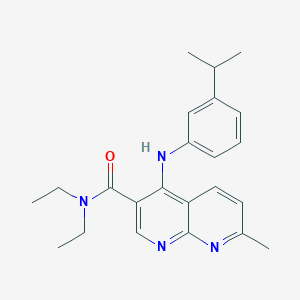

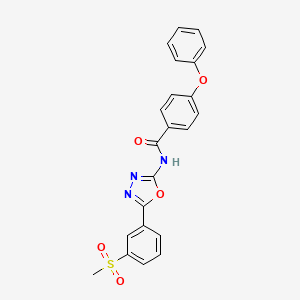

![molecular formula C25H49O19P3 B2994959 [(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate CAS No. 204858-53-7](/img/structure/B2994959.png)

[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphatidylinositol 4,5-bisphosphate diC8 (PI(4,5)P2 diC8) is a synthetic, purified dioctanoyl PI(4,5)P2.

1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a 1-phosphatidyl-1D-myo-inositol 4,5-bisphosphate in which the phosphatidyl acyl groups at positions 1 and 2 are both specified as octanoyl. It is a 1-phosphatidyl-1D-myo-inositol 4,5-bisphosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)(5-).

科学的研究の応用

Synthesis and Potential Inhibitory Function : The synthesis of analogues of this compound, like (2R)-2-methyl-4,5-dideoxy and (2R)-2-methyl-4-deoxy analogues of 6-phosphogluconate, is a notable area of research. These analogues are explored for their potential as inhibitors of enzymes like 6-phosphogluconate dehydrogenase (Dardonville & Gilbert, 2003).

Chemical Synthesis Techniques : Research has also been conducted on the synthesis of similar compounds starting from different bases, such as (−)-quinic acid. This kind of research provides insights into the methodologies for producing complex molecules and potential pharmaceutical applications (Schulz & Gani, 1997).

Derivative Synthesis for Biological Studies : The synthesis of derivatives, like tetrabenzyl (1R,2R,3S,4R,5R,6S)-4-(tert-butyldiphenylsilyloxy)-3,5,6-tris(methoxymethoxy)cyclohexane-1,2-diyl bisphosphate, is essential for creating molecules for biological studies. These compounds often serve as intermediates in the preparation of more complex molecules for research (Anderson & Gainsford, 2012).

Exploration in Catalytic Asymmetric Synthesis : The compound and its analogues find applications in the field of catalytic asymmetric synthesis. For instance, research into enantiomerically pure ligands for catalytic asymmetric synthesis demonstrates the relevance of such compounds in creating chiral molecules, which are crucial in pharmaceuticals and material science (Vidal‐Ferran et al., 1997).

Application in Pharmaceutical Synthesis : The synthesis and manipulation of such compounds are significant in developing pharmaceutical agents. Their complex structure and the ability to create stereochemically rich molecules make them valuable in drug development (Shiozaki et al., 1991).

作用機序

Target of Action

The primary target of 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is the glycerophosphoinositol glycerophosphodiesterase enzyme . This enzyme belongs to the family of hydrolases, specifically those acting on phosphoric diester bonds .

Mode of Action

The compound interacts with its target by serving as a substrate for the glycerophosphoinositol glycerophosphodiesterase enzyme . The enzyme catalyzes the reaction of 1-(sn-glycero-3-phospho)-1D-myo-inositol to myo-inositol and sn-glycerol 3-phosphate .

Biochemical Pathways

1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is involved in the IP3/DAG pathway . It is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) . These second messengers play crucial roles in cellular signaling, affecting processes such as cellular growth, metabolism, proliferation, and survival .

Pharmacokinetics

As a phosphoinositide inositol phospholipid, it is mainly present in the membranes of endosomes and lysosomes of fungi and higher eukaryotes . This suggests that it may have a localized effect within these cellular compartments.

Result of Action

The hydrolysis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) results in the production of IP3 and DAG . IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C . These events lead to a cascade of intracellular reactions that can influence various cellular processes, including growth, metabolism, proliferation, and survival .

Action Environment

The action of 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is influenced by the cellular environment. For instance, the presence of specific enzymes, such as phospholipase C, is necessary for its hydrolysis . Additionally, the compound’s action may be affected by the lipid composition of the endosomal and lysosomal membranes where it is primarily located .

特性

IUPAC Name |

[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20-,21+,22+,23-,24-,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNCEHRXXWQMPK-MJUMVPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49O19P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

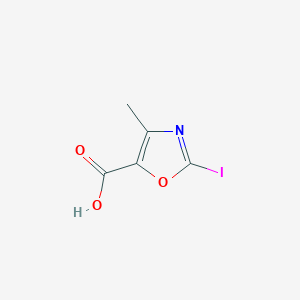

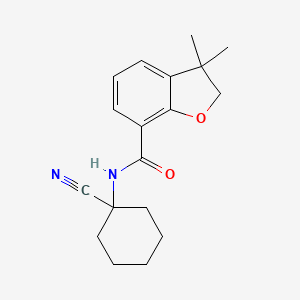

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)

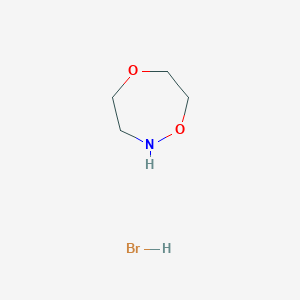

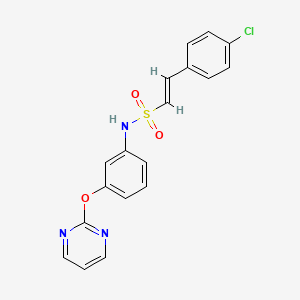

![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)

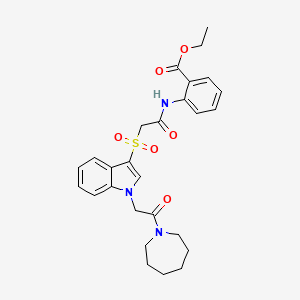

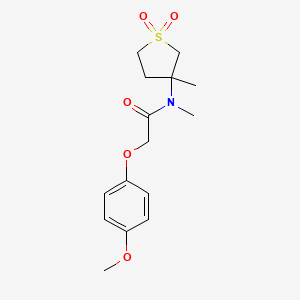

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)

![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)